molecular formula C9H14N2O3 B12614081 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)-

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)-

Cat. No.: B12614081
M. Wt: 198.22 g/mol
InChI Key: LOQKVBLRVCSOQF-SECBINFHSA-N
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Description

1,7-Diazaspiro[44]nonane-7-acetic acid, 6-oxo-, (5R)- is a complex organic compound with the molecular formula C9H14N2O3 This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)- typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-
  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Uniqueness

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. The (5R) configuration is particularly important for its interaction with molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid

InChI

InChI=1S/C9H14N2O3/c12-7(13)6-11-5-3-9(8(11)14)2-1-4-10-9/h10H,1-6H2,(H,12,13)/t9-/m1/s1

InChI Key

LOQKVBLRVCSOQF-SECBINFHSA-N

Isomeric SMILES

C1C[C@]2(CCN(C2=O)CC(=O)O)NC1

Canonical SMILES

C1CC2(CCN(C2=O)CC(=O)O)NC1

Origin of Product

United States

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